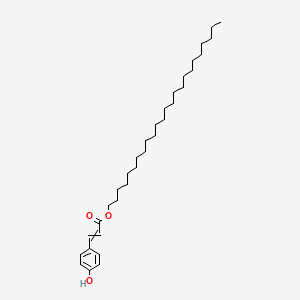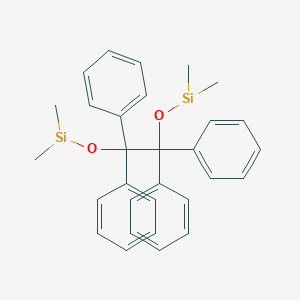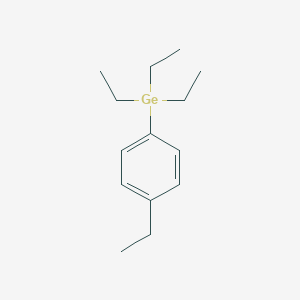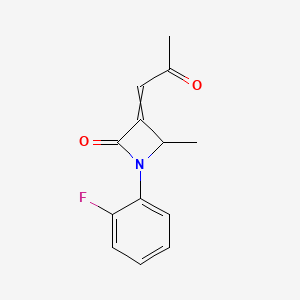
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of azetidinones, which are four-membered lactams
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-fluorobenzaldehyde with a suitable azetidinone precursor in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one involves its interaction with molecular targets and pathways. The fluorophenyl group and the azetidinone ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chlorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
- 1-(2-Bromophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
- 1-(2-Iodophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
Uniqueness
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
111390-69-3 |
|---|---|
Formule moléculaire |
C13H12FNO2 |
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one |
InChI |
InChI=1S/C13H12FNO2/c1-8(16)7-10-9(2)15(13(10)17)12-6-4-3-5-11(12)14/h3-7,9H,1-2H3 |
Clé InChI |
SHVKQWHFDZUYRD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CC(=O)C)C(=O)N1C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



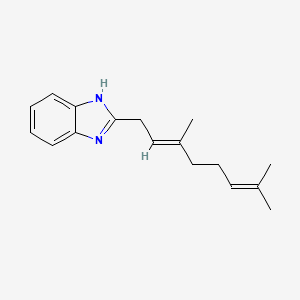

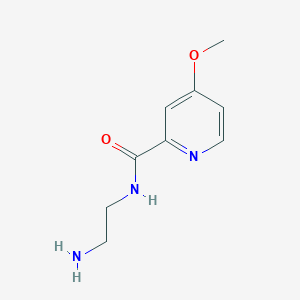

![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)

![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)


